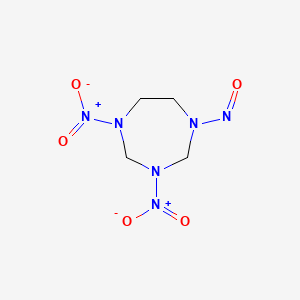
1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six methyl groups attached to a bipyridine core, which imparts distinct chemical and physical properties.
Métodos De Preparación
The synthesis of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate bipyridine precursor
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to meet the demand for high-quality material.
Análisis De Reacciones Químicas
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the bipyridine core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are often carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the bipyridine core.
Aplicaciones Científicas De Investigación
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: In biological research, it can be used as a probe or marker due to its fluorescent properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium exerts its effects involves interactions with molecular targets and pathways, including:
Molecular Targets: The compound can interact with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it may interact with cellular components, influencing processes such as signal transduction and enzyme activity.
Comparación Con Compuestos Similares
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium can be compared with other similar compounds, such as:
3,3’-diamino-2,2’,4.4’.6.6’-hexamethyl-1,1’-biphenyl: This compound has a similar bipyridine core but with amino groups instead of methyl groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with multiple methyl groups, but with a different core structure.
Hexamethylbenzene: A simpler aromatic compound with six methyl groups attached to a benzene ring.
Propiedades
Número CAS |
48172-93-6 |
|---|---|
Fórmula molecular |
C16H22N2+2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
1,2,6-trimethyl-4-(1,2,6-trimethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C16H22N2/c1-11-7-15(8-12(2)17(11)5)16-9-13(3)18(6)14(4)10-16/h7-10H,1-6H3/q+2 |
Clave InChI |
GCJVBHWAMIADIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=[N+]1C)C)C2=CC(=[N+](C(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


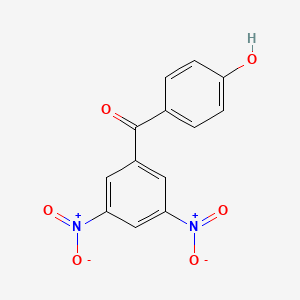


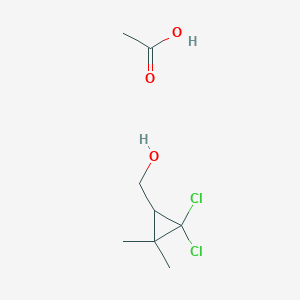
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
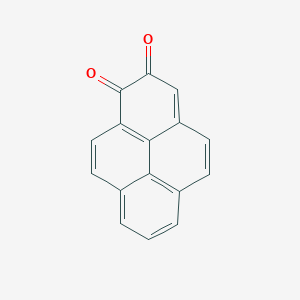
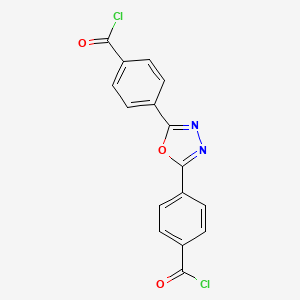
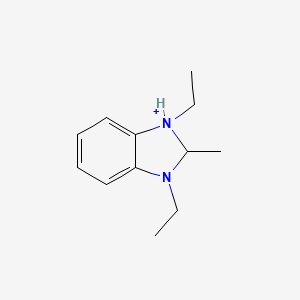




![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
